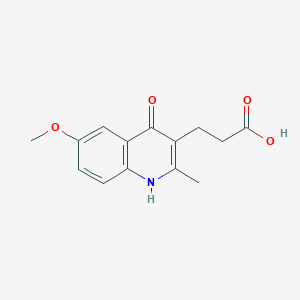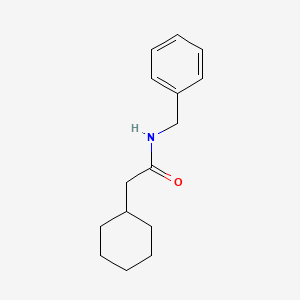
N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as CMT-3, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. CMT-3 is a member of the family of compounds known as N-phenylanthranilic acid derivatives, which have been shown to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote cancer cell growth. N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer cell growth. In osteoporosis research, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to increase the activity of osteoblasts, which are cells that produce bone. N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to inhibit the activity of osteoclasts, which are cells that break down bone.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In osteoporosis research, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to increase bone density and prevent bone loss. N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to reduce inflammation and pain in inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be produced in high yields and purity using a well-established synthesis method. N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been extensively studied for its potential use in treating various diseases, which provides a strong scientific basis for further research. However, there are also limitations to using N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in lab experiments. It is a relatively new compound that has not been extensively studied in vivo, and its long-term safety and efficacy are not yet known.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide. In cancer research, further studies are needed to determine the optimal dosage and treatment schedule for N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, as well as its potential use in combination with other cancer treatments. In osteoporosis research, further studies are needed to determine the long-term safety and efficacy of N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, as well as its potential use in combination with other osteoporosis treatments. In inflammatory disease research, further studies are needed to determine the optimal dosage and treatment schedule for N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, as well as its potential use in combination with other anti-inflammatory treatments. Overall, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has shown great potential for use in treating various diseases, and further research is needed to fully understand its mechanism of action and potential uses.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide involves the reaction of 3-chloro-4-methoxyaniline with 2,3,5-trimethylphenol in the presence of acetic anhydride and a catalyst. The resulting product is then reacted with chloroacetyl chloride and sodium hydroxide to produce N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide. This synthesis method has been successfully used to produce N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in high yields and purity.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied for its potential use in treating various diseases, including cancer, osteoporosis, and inflammatory diseases. In cancer research, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In osteoporosis research, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to increase bone density and prevent bone loss. In inflammatory disease research, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to reduce inflammation and pain.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-11-7-12(2)13(3)17(8-11)23-10-18(21)20-14-5-6-16(22-4)15(19)9-14/h5-9H,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTVXPCNYBGZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC(=C(C=C2)OC)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5831879.png)


![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5831904.png)
![2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5831908.png)


![N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B5831939.png)
![{5-[(4-methylphenyl)thio]-2-furyl}methanol](/img/structure/B5831940.png)

![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B5831971.png)


![N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5831994.png)